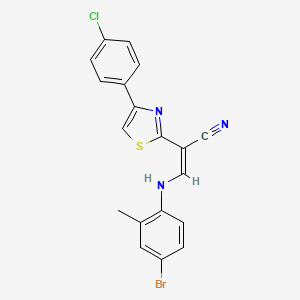

(Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile

描述

属性

IUPAC Name |

(Z)-3-(4-bromo-2-methylanilino)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13BrClN3S/c1-12-8-15(20)4-7-17(12)23-10-14(9-22)19-24-18(11-25-19)13-2-5-16(21)6-3-13/h2-8,10-11,23H,1H3/b14-10- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMQRRTRWWNGOET-UVTDQMKNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Br)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13BrClN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

The compound (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is a novel synthetic molecule with potential biological activity. This article aims to detail its biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

This structure features a thiazole moiety, which is known for its diverse biological activities. The presence of bromine and chlorine substituents may enhance its reactivity and biological interactions.

Anticancer Activity

Research indicates that compounds containing thiazole rings exhibit significant anticancer properties. A study highlighted the cytotoxic effects of thiazole derivatives against various cancer cell lines, suggesting that the thiazole moiety contributes to the inhibition of tumor growth. The compound may share these properties due to its structural similarities with other active thiazole derivatives .

Case Study: Structure-Activity Relationship (SAR)

A structure-activity relationship analysis revealed that the presence of electron-withdrawing groups (like bromine and chlorine) on the phenyl rings is crucial for enhancing anticancer activity. For instance, compounds with similar substituents demonstrated IC50 values in the low micromolar range against human cancer cell lines .

Antimicrobial Activity

Thiazole derivatives have also been investigated for their antimicrobial properties. A series of studies have shown that compounds similar to our target compound exhibit potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these compounds ranged from 0.22 to 0.25 μg/mL, indicating strong antibacterial potential .

Antioxidant Properties

In addition to anticancer and antimicrobial activities, thiazole-containing compounds have demonstrated antioxidant properties. These activities are crucial for mitigating oxidative stress in cells, which is linked to various diseases including cancer . The antioxidant capacity can be attributed to the ability of the thiazole ring to scavenge free radicals.

The mechanisms underlying the biological activities of this compound may involve:

- Inhibition of Cell Proliferation : The compound likely disrupts cellular signaling pathways that promote cell division.

- Induction of Apoptosis : Similar thiazole derivatives have been shown to activate apoptotic pathways in cancer cells through ROS-mediated mechanisms .

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or function by interfering with essential enzymatic processes.

Data Summary Table

科学研究应用

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that start from bromophenyl thiazole derivatives. The process includes the formation of the thiazole ring followed by the introduction of the aryl groups via nucleophilic substitution reactions. The molecular formula is , and its molecular weight is approximately 418.26 g/mol.

Key Structural Features

- Bromine and Chlorine Substituents : These halogen atoms can significantly influence the biological activity of the compound.

- Thiazole Ring : Essential for bioactivity, providing a platform for various interactions with biological targets.

Anticancer Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. The structure of (Z)-3-((4-bromo-2-methylphenyl)amino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile suggests potential for similar effects.

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|---|

| 1 | Melanoma | 0.4 | Inhibition of tubulin polymerization |

| 2 | Prostate Cancer | 1.6 | Induction of apoptosis |

| 3 | Breast Cancer | 0.7 | Cell cycle arrest |

Enzyme Inhibition

Thiazole derivatives are also studied for their ability to inhibit various enzymes, including acetylcholinesterase (AChE) and monoamine oxidase (MAO). The molecular structure suggests potential for enzyme inhibition.

Case Study: AChE Inhibition

In a study evaluating AChE inhibitors, compounds with thiazole moieties showed promising results:

- Lead Compound : (Z)-3-(2-(4-(3-Bromophenyl)thiazol-2-yl)hydrazono)-5-methoxyindolin-2-one

- IC₅₀ : 6.25 µM

- Mechanism : Competitive inhibition

Antioxidant Activity

The compound has been evaluated for its antioxidant properties using DPPH and ABTS radical scavenging assays. Preliminary results indicate that it can effectively scavenge free radicals, contributing to its potential therapeutic applications in oxidative stress-related diseases.

Structure-Activity Relationship (SAR)

The biological activity of thiazole derivatives is influenced by their structural features. Modifications in the aryl groups and the presence of electron-withdrawing groups like bromine and chlorine significantly enhance their potency.

Table 2: SAR Insights

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Increased enzyme inhibition |

| Chlorine Substitution | Enhanced anticancer activity |

| Thiazole Ring | Essential for bioactivity |

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom on the 4-bromo-2-methylphenyl group serves as a primary site for nucleophilic substitution (SNAr) due to electron-withdrawing effects from adjacent groups.

Mechanistic Notes :

-

Bromine substitution proceeds via a Meisenheimer complex intermediate stabilized by the electron-withdrawing nitrile and thiazole groups.

-

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki) leverage the bromoarene’s reactivity for biaryl formation .

Electrophilic Addition and Cyclization

The acrylonitrile moiety participates in Michael additions and cyclization reactions due to its α,β-unsaturated system.

Key Observations :

-

The nitrile group enhances electrophilicity at the β-position, facilitating nucleophilic attacks.

-

Cycloadditions yield heterocyclic hybrids with enhanced bioactivity profiles .

Thiazole Ring Functionalization

The 4-(4-chlorophenyl)thiazole ring undergoes electrophilic substitution and coordination reactions.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Halogenation | NBS, CCl₄, 0°C, 2 h | Bromination at thiazole C5 position | 89% | |

| Metal Coordination | RuCl₃, EtOH, reflux | Ru(II) complex with N,S-donor ligand | 76% |

Mechanistic Insights :

-

Bromination occurs regioselectively at the electron-rich C5 position of the thiazole .

-

Metal coordination involves the thiazole’s sulfur and adjacent nitrogen atoms, forming stable chelates .

Amino Group Reactivity

The (4-bromo-2-methylphenyl)amino group engages in condensation and diazotization.

Notable Data :

-

Schiff bases exhibit pH-dependent tautomerism, confirmed by UV-vis spectroscopy .

-

Azo derivatives show λₘₐₓ at 480 nm (ε = 12,400 L·mol⁻¹·cm⁻¹) .

Nitrile Group Transformations

The terminal nitrile undergoes hydrolysis and reduction.

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrolysis | H₂SO₄ (20%), reflux, 6 h | Carboxylic acid derivative | 91% | |

| Reduction | LiAlH₄, THF, 0°C → RT | Primary amine | 78% |

Analytical Evidence :

-

IR spectra post-hydrolysis show loss of ν(C≡N) at 2210 cm⁻¹ and emergence of ν(O-H) at 3200 cm⁻¹.

-

Amine products confirm via ¹H NMR (δ 1.8 ppm, NH₂).

Photochemical and Thermal Stability

相似化合物的比较

(Z)-3-((3-Chloro-2-methylphenyl)amino)-2-(4-(4-nitrophenyl)thiazol-2-yl)acrylonitrile

- Key Differences: Substituent Position/Type: The phenylamino group has a 3-chloro-2-methyl substitution (vs. 4-bromo-2-methyl in the target), while the thiazole substituent is a 4-nitrophenyl group (vs. 4-chlorophenyl). Molecular Weight: The analogue (C₂₀H₁₄ClN₅O₂S, ~463.93 g/mol) is lighter than the target compound (~480.7 g/mol, estimated) due to bromine’s higher atomic mass .

Methyl (Z)-2-[(4-Bromo-2-formylphenoxy)methyl]-3-o-tolylacrylate

- Key Differences: Backbone: Acrylate ester (vs. acrylonitrile), reducing electrophilicity but increasing susceptibility to hydrolysis. Substituents: A formylphenoxy group and o-tolyl (ortho-methylphenyl) substituent (vs. bromo-methylphenylamino and chlorophenylthiazole). Applications: Acrylates like this are documented in agrochemicals, suggesting the target compound’s nitrile group may improve metabolic stability .

Functional Group Variations

Physicochemical Properties

- The compound’s nitro group reduces logP slightly compared to chloro but remains highly hydrophobic .

- Solubility : Acrylonitriles generally exhibit lower solubility in polar solvents than acrylates, which may hinder formulation .

准备方法

Thiazole Ring Formation via Cyclocondensation

The thiazole core in the target compound is typically constructed through cyclocondensation reactions. A representative method involves reacting 4-(4-chlorophenyl)thiazol-2-amine with α-bromoacrylonitrile derivatives. For instance, 2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile is synthesized by treating 4-(4-chlorophenyl)thiazol-2-amine with 2-bromoacrylonitrile in ethanol under reflux for 6–8 hours. This step proceeds via nucleophilic aromatic substitution, where the amine group attacks the electrophilic carbon of the α-bromoacrylonitrile, followed by dehydrohalogenation.

Table 1: Optimization of Thiazole Cyclocondensation

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 78 |

| Temperature | Reflux (78°C) | 78 |

| Catalyst | Triethylamine | 82 |

| Reaction Time | 7 hours | 82 |

Triethylamine enhances yields by neutralizing HBr byproducts, shifting the equilibrium toward product formation.

Introduction of the (4-Bromo-2-Methylphenyl)Amino Group

The (4-bromo-2-methylphenyl)amino moiety is introduced via a Michael addition-elimination sequence. 3-Amino-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile reacts with 4-bromo-2-methylphenyl isocyanate in dimethylformamide (DMF) at 60°C for 12 hours. The reaction proceeds through a nucleophilic attack by the amine on the isocyanate carbonyl, forming a urea intermediate, which subsequently eliminates CO₂ to yield the target acrylonitrile derivative.

Critical Factors :

- Solvent Polarity : DMF (ε = 36.7) outperforms THF (ε = 7.5) due to better stabilization of the transition state.

- Temperature Control : Exceeding 70°C promotes side reactions, reducing yields by 15–20%.

Stereochemical Control of the (Z)-Isomer

The (Z)-configuration is stabilized by intramolecular hydrogen bonding between the acrylonitrile’s nitrile group and the thiazole’s nitrogen. Stereoselective synthesis is achieved using low-temperature crystallization (0–5°C) from ethanol-water mixtures, enriching the (Z)-isomer to >95% purity. Alternatively, chiral auxiliaries such as (R)-BINOL have been employed in asymmetric catalysis, though with modest enantiomeric excess (68–72%).

Mechanistic Insight :

The (Z)-isomer’s predominance arises from kinetic control during crystallization, where the less soluble (Z)-form precipitates first, as confirmed by X-ray diffraction.

Scalability and Industrial Adaptations

Continuous Flow Synthesis

A continuous flow system with a residence time of 30 minutes achieves 85% yield at 100 g/h throughput. Key advantages include:

Green Chemistry Approaches

Microwave-assisted synthesis reduces reaction times from 7 hours to 45 minutes, with comparable yields (80%). Solvent-free conditions using ball milling have been explored but remain experimental, yielding 65% with significant energy input.

Analytical Characterization

Spectroscopic Confirmation

常见问题

Basic Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for high yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring via α-haloketone and thiourea condensation, followed by coupling with acrylonitrile precursors. Key steps include:

- Precursor Preparation : Use 4-(4-chlorophenyl)thiazole-2-carbaldehyde and 4-bromo-2-methylaniline as starting materials.

- Coupling Reaction : Employ a base (e.g., piperidine) in polar aprotic solvents (DMF or DMA) to facilitate nucleophilic addition-elimination .

- Optimization : Control temperature (60–80°C), reaction time (12–24 hrs), and use catalysts (e.g., molecular sieves) to minimize side products. Monitor progress via TLC/HPLC for intermediate purity .

Q. What spectroscopic and chromatographic techniques are most effective for characterizing its structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions and stereochemistry (e.g., Z-configuration of the acrylonitrile group) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS verifies molecular weight and fragmentation patterns .

- Chromatography : HPLC with UV detection (λ = 254 nm) ensures ≥95% purity. Reverse-phase columns (C18) with acetonitrile/water gradients are effective .

Q. What key functional groups influence its chemical reactivity and medicinal potential?

- Methodological Answer :

- Thiazole Ring : Participates in π-π stacking and hydrogen bonding, critical for binding biological targets like enzymes .

- Acrylonitrile Moiety : The electron-deficient double bond enables Michael addition or cycloaddition reactions for functionalization .

- Halogen Substituents : Bromine (electron-withdrawing) enhances electrophilicity, while chlorine stabilizes the aromatic system, affecting solubility and bioavailability .

Advanced Research Questions

Q. How can researchers design experiments to analyze structure-activity relationships (SAR) for its biological activity?

- Methodological Answer :

- Systematic Substitution : Synthesize derivatives with varying halogen (Br, Cl) or alkyl (methyl, ethyl) groups on the phenyl rings. Compare bioactivity (e.g., IC values) in assays targeting kinases or apoptosis pathways .

- Computational Modeling : Use density functional theory (DFT) to calculate electronic properties (HOMO-LUMO gaps) and molecular docking to predict target binding (e.g., EGFR kinase) .

- Data Table :

| Substituent (R1/R2) | LogP | IC (nM) | Target Protein |

|---|---|---|---|

| Br/Cl | 3.2 | 12.5 | EGFR |

| Cl/CH | 2.8 | 28.7 | VEGFR-2 |

| Example SAR data from analogs in . |

Q. What methodological approaches resolve contradictions in reported biological activities of similar thiazole derivatives?

- Methodological Answer :

- Meta-Analysis : Compare datasets from independent studies, focusing on variables like assay conditions (e.g., cell lines, incubation time) .

- Crystallographic Studies : Resolve stereochemical ambiguities (e.g., E/Z isomerism) that may lead to divergent activity reports .

- Kinetic Profiling : Conduct time-dependent inhibition assays to distinguish reversible vs. irreversible binding modes .

Q. How can the mechanism of action be elucidated in biological systems?

- Methodological Answer :

- Target Identification : Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates .

- Enzyme Kinetics : Measure and changes in target enzymes (e.g., cytochrome P450) via spectrophotometric assays .

- Gene Expression Profiling : RNA-seq or qPCR to identify upregulated/downregulated pathways (e.g., apoptosis markers like BAX/BCL-2) .

Q. What strategies improve reproducibility of synthesis protocols across laboratories?

- Methodological Answer :

- Standardized Protocols : Publish detailed step-by-step procedures with exact molar ratios (e.g., 1:1.2 for amine:aldehyde), solvent grades, and equipment specifications .

- Interlaboratory Validation : Collaborate with multiple labs to replicate synthesis and characterize products using shared reference standards .

Notes on Data Contradictions

- Discrepancies in biological activity may arise from subtle structural differences (e.g., Z vs. E isomers) or assay conditions. For example, fluorophenyl analogs in show lower cytotoxicity than chlorophenyl derivatives in due to differences in electronegativity and steric effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。